
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, anilino, hydroxy, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: Various functional groups are introduced through reactions such as Friedel-Crafts acylation, nitration, and reduction.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The acetyl group can be reduced to an alcohol using reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: The anilino group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as halides, cyanides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.
Uniqueness
1-(3-Acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
161265-85-6 |
|---|---|
Molekularformel |
C23H25NO3 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
1-(3-acetyl-4-anilino-6-hydroxy-6-methyl-2-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C23H25NO3/c1-15(25)20-19(24-18-12-8-5-9-13-18)14-23(3,27)22(16(2)26)21(20)17-10-6-4-7-11-17/h4-13,21-22,24,27H,14H2,1-3H3 |
InChI-Schlüssel |
FEAUWCGFLYHOEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Löslichkeit |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
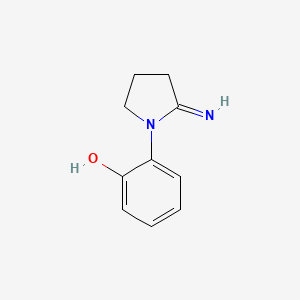
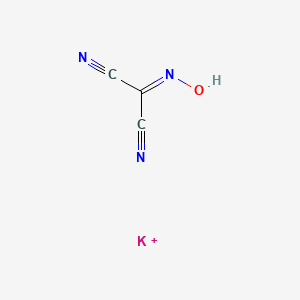
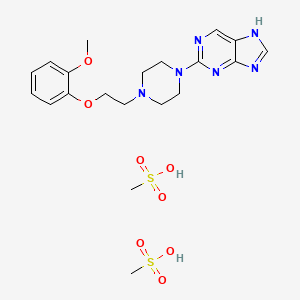
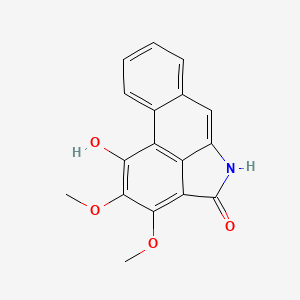

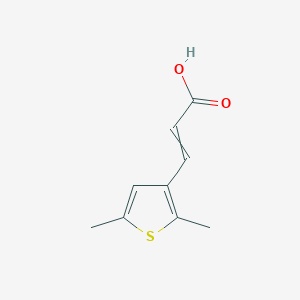
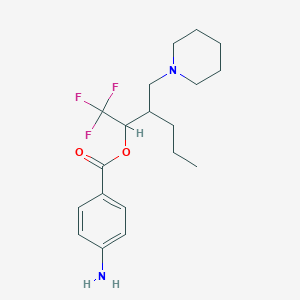
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
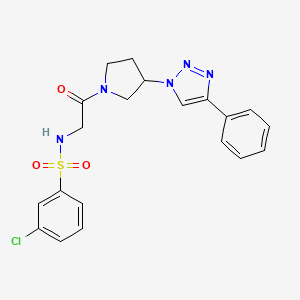
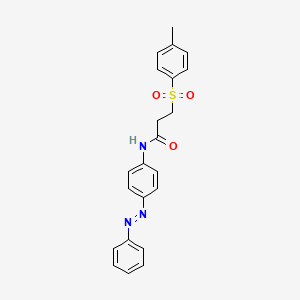
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
